1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-
Description
The exact mass of the compound N-(3-methoxypropyl)-1H-benzimidazol-2-amine is 205.121512110 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methoxypropyl)-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-8-4-7-12-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDGNYNILNQTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261805 | |
| Record name | N-(3-Methoxypropyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-58-5 | |
| Record name | N-(3-Methoxypropyl)-1H-benzimidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924859-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxypropyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1h Benzimidazol 2 Amine, N 3 Methoxypropyl
Retrosynthetic Analysis of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, thereby revealing potential synthetic pathways. For 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-, several logical disconnections can be proposed, primarily targeting the bonds forming the core benzimidazole (B57391) structure and the N-alkyl side chain.
Three primary retrosynthetic disconnections are considered:
Disconnection A (N-Alkyl Bond): The most straightforward disconnection involves cleaving the bond between the exocyclic nitrogen atom and the 3-methoxypropyl group. This approach simplifies the target molecule into two key synthons: 2-aminobenzimidazole (B67599) and a 3-methoxypropyl electrophile (such as 1-bromo-3-methoxypropane). This strategy is advantageous as 2-aminobenzimidazole is a readily available starting material.
Disconnection B (C-N Imidazole (B134444) Ring Bonds): This approach involves a more fundamental deconstruction of the benzimidazole ring itself. Cleavage of the C2-N1 and C2-N3 bonds points towards an ortho-phenylenediamine precursor and a source for the C2-amine moiety. A common synthetic equivalent for the latter is cyanogen (B1215507) bromide or a derivative thereof.
Disconnection C (Thiourea Intermediate Route): A third strategic disconnection considers the formation of the 2-amino-benzimidazole system via a thiourea (B124793) intermediate. This pathway breaks down the target molecule into ortho-phenylenediamine and a suitably substituted isothiocyanate, namely 1-isothiocyanato-3-methoxypropane. The subsequent cyclization with desulfurization yields the desired scaffold. symbiosisonlinepublishing.com
These varied approaches, stemming from different retrosynthetic viewpoints, pave the way for multiple established and novel synthetic routes.
Established Synthetic Routes for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
Traditional methods for synthesizing N-substituted 2-aminobenzimidazoles provide reliable and well-documented pathways. These routes are typically characterized by condensation and substitution reactions.
One of the most common and direct methods is the alkylation of 2-aminobenzimidazole . researchgate.net This involves a standard nucleophilic substitution reaction where the exocyclic amino group of 2-aminobenzimidazole attacks an alkyl halide, such as 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane, in the presence of a base to neutralize the resulting hydrohalic acid.
Another established pathway involves the condensation of ortho-phenylenediamine with a substituted cyanamide (B42294) . In this route, o-phenylenediamine (B120857) is reacted with N-(3-methoxypropyl)cyanamide. The intramolecular cyclization of the resulting guanidine (B92328) intermediate furnishes the final product.
A third route, building on Disconnection C, is the cyclodesulfurization of an N,N'-disubstituted thiourea . This method requires the initial synthesis of N-(2-aminophenyl)-N'-(3-methoxypropyl)thiourea. This intermediate is then treated with a desulfurizing agent, such as mercury(II) oxide or a carbodiimide, to induce ring closure and elimination of sulfur, yielding 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-. symbiosisonlinepublishing.com
| Route Name | Key Reactants | Typical Conditions | Advantages |
|---|---|---|---|
| Alkylation of 2-Aminobenzimidazole | 2-Aminobenzimidazole, 1-halo-3-methoxypropane | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, Acetonitrile) | Direct, uses readily available starting material. connectjournals.com |
| Condensation with Cyanamide | o-Phenylenediamine, N-(3-methoxypropyl)cyanamide | Acid or heat-catalyzed cyclization | Builds the core and adds the substituent simultaneously. |
| Cyclodesulfurization of Thiourea | o-Phenylenediamine, 1-isothiocyanato-3-methoxypropane | Two steps: thiourea formation followed by cyclization with a desulfurizing agent (e.g., HgO, DCC). symbiosisonlinepublishing.com | Versatile for creating diverse analogs. |
Novel Synthetic Approaches and Derivatization of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" Analogs
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, expanding substrate scope, and adhering to environmentally conscious principles.
Exploration of Diverse Coupling Reactions
While classical SN2-type alkylation is effective, modern cross-coupling reactions offer alternative and potentially more versatile strategies, particularly for the synthesis of complex analogs.
Metal-Catalyzed Cross-Coupling: Copper-catalyzed reactions, for instance, have been developed for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov A novel approach could adapt these conditions for the N-alkylation of 2-aminobenzimidazole, potentially offering milder reaction conditions and broader functional group tolerance compared to traditional methods.
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. organic-chemistry.orgsemanticscholar.org Applying microwave energy to the condensation of o-phenylenediamine with a suitable precursor or to the alkylation of 2-aminobenzimidazole could drastically reduce reaction times from hours to minutes and improve yields. rjptonline.org
One-Pot Procedures: The development of one-pot, multi-component reactions is a hallmark of modern synthetic efficiency. A novel strategy could involve the reaction of o-phenylenediamine, a source for the C2 carbon (like an orthoester), and 3-methoxypropylamine (B165612) in a single reaction vessel, catalyzed by a Lewis acid, to form the target molecule directly, minimizing intermediate isolation steps. researchgate.net
| Technique | Key Features | Potential Advantages for Synthesis |
|---|---|---|
| Copper-Catalyzed Coupling | Uses a copper catalyst to facilitate C-N bond formation. nih.gov | Milder conditions, improved functional group tolerance. |
| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid heating. rjptonline.orgmdpi.com | Significant reduction in reaction time, often higher yields. |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. chemmethod.com | Increased efficiency, reduced solvent waste and purification efforts. |
Stereoselective Synthesis Considerations for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
The compound 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- is achiral, meaning it does not have a non-superimposable mirror image. Therefore, its direct synthesis does not require stereoselective control. However, the principles of stereoselective synthesis become critical when considering the preparation of chiral analogs, which could be of significant interest in medicinal chemistry.
Chirality could be introduced in several ways:
Modification of the N-Alkyl Side Chain: If the side chain contained a stereocenter, for example, in an N-(3-methoxybutan-2-yl) analog, a stereoselective synthesis would be necessary. This could be achieved by using an enantiomerically pure starting material, such as (R)- or (S)-3-methoxybutan-2-ol, which would be converted into a suitable electrophile for reaction with 2-aminobenzimidazole.
Substitution on the Benzimidazole Core: Introducing a chiral substituent onto the benzene (B151609) ring of the benzimidazole scaffold would also result in a chiral molecule.
Asymmetric Catalysis: Advanced methods allow for the enantioselective functionalization of the benzimidazole ring itself. For example, copper-hydride catalyzed C2-allylation of N-protected benzimidazoles can create a stereocenter at the C2-position of the heterocycle with high enantioselectivity. nih.gov Such strategies are at the forefront of synthesizing chiral benzimidazole derivatives. researchgate.netscispace.comepa.gov
The development of chiral benzimidazole carbene precursors and their application in asymmetric catalysis further underscores the importance of stereocontrol in this class of compounds. clockss.org
Green Chemistry Principles in the Synthesis of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
Applying the principles of green chemistry to the synthesis of benzimidazoles aims to reduce the environmental impact of chemical processes. chemmethod.comijarsct.co.in These principles can be readily applied to the synthesis of the title compound.
Alternative Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Greener alternatives include water, polyethylene (B3416737) glycol (PEG), ionic liquids, or deep eutectic solvents (DES), which can serve as both the solvent and catalyst in some cases. mdpi.comnih.gov
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances is preferred over stoichiometric reagents to minimize waste. For example, employing recyclable Lewis acid catalysts like ZrOCl₂ or Er(OTf)₃ for the condensation step is a greener approach than using stoichiometric amounts of strong acids that require neutralization. mdpi.com
Energy Efficiency: As mentioned, microwave-assisted synthesis is an energy-efficient alternative to conventional heating, aligning with green chemistry principles by reducing energy consumption. rjptonline.orgijarsct.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. One-pot and multi-component reactions are inherently more atom-economical as they reduce the number of steps and the associated waste. chemmethod.com
| Principle | Conventional Method | Green Alternative |
|---|---|---|
| Solvent Choice | DMF, Chloroform | Water, PEG, Deep Eutectic Solvents. mdpi.comnih.gov |
| Reaction Conditions | Prolonged reflux/heating | Microwave irradiation, catalyst-assisted reactions at ambient temperature. rjptonline.orgijarsct.co.in |
| Reagents | Stoichiometric acids/bases | Recyclable catalysts (e.g., metal salts, solid acids). mdpi.comchemmethod.com |
| Process Efficiency | Multi-step synthesis with purification | One-pot, multi-component reactions. chemmethod.com |
Structure Activity Relationship Sar Studies and Rational Design of 1h Benzimidazol 2 Amine, N 3 Methoxypropyl Analogs
Molecular Modulations and Their Impact on Biological Interactions of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
The biological activity of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" can be significantly altered through various molecular modulations. These modifications typically involve changes to the benzimidazole (B57391) core, the 2-amino group, and the N-(3-methoxypropyl) side chain. The goal of these changes is to enhance the compound's affinity and selectivity for its biological target, thereby improving its therapeutic potential.
Modifications of the Benzimidazole Core: The benzimidazole nucleus is a crucial pharmacophore, and substitutions on this ring system can have a profound impact on biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at the 5- or 6-positions can influence the electronic properties of the entire molecule, affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with a target protein. nih.gov Studies on related benzimidazole derivatives have shown that such substitutions can modulate activities ranging from anti-inflammatory to antimicrobial. nih.govresearchgate.net
Alterations to the 2-Amino Group: The 2-amino group is a key site for interaction with biological targets. N-alkylation or N-acylation of this group can alter the compound's polarity, lipophilicity, and hydrogen-bonding capacity. eurekaselect.comnih.gov For example, converting the primary amine to a secondary or tertiary amine by introducing different alkyl or aryl groups can lead to enhanced binding affinity due to improved hydrophobic interactions within a receptor's binding pocket. nih.gov
The following table summarizes the impact of various molecular modulations on the biological interactions of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" analogs, based on general principles observed in related benzimidazole series.
| Molecular Modulation | Potential Impact on Biological Interactions | Rationale |
| Substitution on Benzimidazole Ring | Altered electronic properties, improved van der Waals contacts | Introduction of functional groups can enhance binding affinity and selectivity. |
| N-Alkylation/Acylation of 2-Amino Group | Modified lipophilicity and hydrogen bonding capacity | Can lead to improved hydrophobic interactions and receptor fit. |
| Variation in Side Chain Length | Optimized positioning within the binding site | A different chain length may better accommodate the target's topology. |
| Bioisosteric Replacement of Methoxy Group | Enhanced metabolic stability and pharmacokinetic profile | Can improve drug-like properties without compromising biological activity. |
Design Principles for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" Derivatives Targeting Specific Biological Pathways
The rational design of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" derivatives for specific biological pathways relies on a deep understanding of the target's structure and the application of pharmacophore modeling and computational chemistry. dovepress.comresearchgate.net
Targeting Protein Kinases: Protein kinases are a major class of drug targets, particularly in oncology. The design of benzimidazole-based kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. nih.govnih.gov For derivatives of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-", this could involve modifying the N-(3-methoxypropyl) side chain to interact with specific residues in the kinase domain, thereby conferring selectivity. For example, introducing a bulkier substituent on the side chain could favor binding to kinases with larger hydrophobic pockets. researchgate.net
Pharmacophore Modeling: A pharmacophore model can be developed based on the known active conformations of related benzimidazole derivatives. This model would highlight the essential structural features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. dovepress.comresearchgate.net This information can then be used to design novel "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" analogs with a higher probability of being active.
Computational Docking: Molecular docking simulations can be employed to predict the binding mode and affinity of designed derivatives to a specific target protein. nih.gov This allows for the in-silico screening of a virtual library of compounds, prioritizing those with the most favorable predicted interactions for synthesis and biological evaluation.
Key design principles for targeting specific pathways include:
Shape Complementarity: The designed molecule should fit snugly into the target's binding site.
Electrostatic Complementarity: The distribution of charges on the molecule should complement that of the binding site.
Hydrogen Bonding: The molecule should be capable of forming key hydrogen bonds with the target.
Hydrophobic Interactions: The molecule should have appropriate hydrophobic regions to interact with nonpolar residues in the binding site.
Contributions of Substructural Elements of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" to Functional Activities
The Benzimidazole Core: This planar, aromatic ring system serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the biological target. rsc.org The π-electron system of the benzimidazole ring can participate in π-π stacking interactions with aromatic amino acid residues in the binding site. Furthermore, the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors.
The 2-Amino Group: The 2-amino group is a critical hydrogen bond donor and can also be a site for protonation, which can be important for salt bridge formation with acidic residues in the target protein. The exocyclic amino group, in conjunction with the endocyclic nitrogen atoms, forms a guanidine-like structure that is a common feature in many biologically active molecules. eurekaselect.com
The following table outlines the primary contributions of each substructural element to the functional activities of the parent compound.
| Substructural Element | Primary Contribution to Functional Activity |
| Benzimidazole Core | Rigid scaffold for optimal functional group orientation, π-π stacking interactions. |
| 2-Amino Group | Hydrogen bond donor, potential for salt bridge formation. |
| N-(3-methoxypropyl) Side Chain | Conformational flexibility, hydrogen bond acceptor (methoxy group), lipophilicity. |
Combinatorial Chemistry and Library Synthesis for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" Derivatives
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" derivatives. nih.gov This approach allows for the systematic exploration of the chemical space around the parent molecule, facilitating the identification of analogs with improved biological activity.
Liquid-Phase Combinatorial Synthesis: This technique involves the use of soluble polymer supports to facilitate the purification of intermediates and final products. nih.gov A common strategy for the synthesis of 2-aminobenzimidazole (B67599) libraries is the reaction of polymer-bound o-phenylenediamines with a variety of isothiocyanates, followed by cyclodesulfurization. The N-(3-methoxypropyl) side chain can be introduced either before or after the formation of the benzimidazole ring.
Solid-Phase Combinatorial Synthesis: In solid-phase synthesis, the starting material is attached to an insoluble resin, and reagents are added in solution. nih.gov This method allows for the use of excess reagents to drive reactions to completion, with purification being achieved by simple filtration and washing of the resin. For the synthesis of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" derivatives, a resin-bound 2-aminobenzimidazole can be alkylated with 1-bromo-3-methoxypropane (B1268092) to introduce the desired side chain. Subsequent modifications to the benzimidazole ring can then be performed.
A typical combinatorial library synthesis of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" derivatives might involve a three-component reaction using a variety of substituted o-phenylenediamines, a source for the 2-amino group (such as cyanamide (B42294) or a related reagent), and a diverse set of alkylating or acylating agents to modify the N-(3-methoxypropyl) side chain or the 2-amino group. This approach enables the generation of a large number of analogs for high-throughput screening, accelerating the drug discovery process.
Computational and Theoretical Chemistry Approaches in Understanding 1h Benzimidazol 2 Amine, N 3 Methoxypropyl
Molecular Docking and Simulation Studies of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand, such as 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-, with the active site of a biological receptor.
Studies on analogous benzimidazole (B57391) derivatives have demonstrated their potential to interact with a wide range of biological targets. For instance, various N-substituted benzimidazoles have been docked against microbial and cancer-related proteins. rsc.org Molecular docking studies predicted that dihydrofolate reductase from Staphylococcus aureus and vascular endothelial growth factor receptor 2 (VEGFR-2) are potential targets for some derivatives. rsc.org Similarly, other benzimidazole compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov In the context of metabolic diseases, benzimidazole-triazole hybrids have been successfully docked into the active site of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.gov
The stability of these ligand-receptor interactions is often governed by a network of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and π-stacking. preprints.org For example, docking studies of certain 2-aminobenzimidazole (B67599) derivatives designed as hypoglycemic agents revealed significant binding to receptors like dipeptidyl peptidase-4 (DPP4) and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net Molecular dynamics (MD) simulations can further explore the stability of these docked complexes over time, providing insights into the dynamic nature of the interactions. nih.govnih.gov
To illustrate the insights gained from such studies, the following table summarizes docking results for various benzimidazole derivatives against different biological targets.
| Benzimidazole Derivative Class | Biological Target | Key Findings/Binding Score | Interacting Residues (Example) |
|---|---|---|---|
| N-substituted 6-chloro-1H-benzimidazoles | S. aureus Dihydrofolate Reductase | Docking Score: -8.1 kcal/mol | LEU6, ILE51, PHE93 |
| 2-substituted Benzimidazole-4-carboxamides | Enterovirus A16 | Binding Affinity: -7.9 kcal/mol | Not Specified |
| Benzo[d]imidazole-amide-triazole hybrids | α-Glucosidase | Binding Energy: -8.90 kcal/mol | ASP214, GLU276, ASP349 |
| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Galanin Receptor 3 (GALR3) | Docking Score: -10.034 kcal/mol | TRP103, PHE120, TYR279 |
Quantum Chemical Calculations for Electronic Structure and Reactivity of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods provide fundamental insights into a molecule's geometry, stability, and electronic properties, which are crucial for understanding its potential biological activity. For a molecule like 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-, DFT can elucidate how its structure influences its function.
DFT studies on similar benzimidazole derivatives have been performed using methods like B3LYP with basis sets such as 6-31+G(d,p). nih.gov These calculations determine key quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to a molecule's ability to donate electrons, while the ELUMO reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.
These computational approaches have been used to characterize the spectroscopic properties and electronic structures of various benzimidazole compounds, including 1H-benzimidazole-2-carboxylic acid monohydrate and benzimidazole-thiadiazole derivatives. dergipark.org.tracs.org The insights from these studies help in understanding the relationship between the electronic properties and the observed biological activities of the compounds.
The table below presents typical quantum chemical parameters calculated for representative benzimidazole derivatives, illustrating the type of data that would be generated for 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-.
| Parameter | Description | Typical Value Range (eV) for Benzimidazoles |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital (Electron donating ability) | -5.8 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electron accepting ability) | -1.0 to -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO (Indicator of chemical reactivity) | 4.0 to 5.0 |
| Dipole Moment | Measure of the polarity of the molecule | 1.5 to 5.0 Debye |
Quantitative Structure-Activity Relationship (QSAR) Modeling for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com For derivatives of 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-, QSAR can be a powerful tool to predict the biological activity of newly designed analogs and to guide the synthesis of more potent compounds.
The QSAR process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or MIC values). ijpsr.com
QSAR studies have been successfully applied to various sets of benzimidazole derivatives. For instance, a QSAR analysis was conducted on 2-amino and 2-methyl-1-substituted benzimidazoles to model their antibacterial activity against Pseudomonas aeruginosa. nih.govresearchgate.net Another study developed 3D-QSAR models for 2-substituted-1H-benzimidazole-4-carboxamide derivatives to understand their inhibitory activity against enteroviruses. biointerfaceresearch.com The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques, ensuring its reliability for predicting the activity of new compounds. nih.gov
The following table summarizes the key components and statistical parameters of a representative QSAR model developed for a series of benzimidazole derivatives.
| QSAR Model Parameter | Description | Example Value/Descriptor |
|---|---|---|
| Statistical Method | The regression technique used to build the model. | Multiple Linear Regression (MLR) |
| Correlation Coefficient (r²) | Indicates the goodness of fit of the model. A value closer to 1 indicates a better fit. | 0.99 |
| Cross-validation (q² or LOO-q²) | Measures the predictive ability of the model during internal validation. | 0.92 |
| PRESS | Prediction Sum of Squares; a measure of the model's predictive ability. Lower values are better. | 0.015 |
| Influential Descriptors | Molecular properties found to be significantly correlated with biological activity. | Molar Refractivity (MR), Hydration Energy (HE), Dipole Moment (DM) |
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" (Theoretical Prediction Focus)
In the early stages of drug development, it is crucial to evaluate the pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used to assess the drug-likeness of a molecule. nih.gov For 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-, in silico ADMET studies can provide valuable predictions about its behavior in a biological system, helping to identify potential liabilities before extensive experimental work is undertaken.
A variety of online tools and software, such as SwissADME and PreADMET, are used to calculate these properties. nih.govjaptronline.com Key parameters evaluated include physicochemical properties (molecular weight, logP), oral bioavailability (gastrointestinal absorption), blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like cytochrome P450), and potential toxicity risks (mutagenicity, carcinogenicity). nih.govnih.gov Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.netrsc.org
Numerous studies on benzimidazole derivatives have incorporated in silico ADMET predictions. For example, analyses of novel benzimidazole-1,3,4-oxadiazole hybrids and 2-(4-(methylsulfonyl) phenyl) benzimidazoles showed good predicted oral bioavailability and adherence to Lipinski's rules. japtronline.comrsc.org Similarly, ADMET predictions for certain benzimidazole-amide-triazole hybrids suggested they were likely to be orally active and non-cytotoxic. nih.gov These theoretical evaluations are critical for prioritizing which compounds should be advanced to further stages of testing.
The table below provides an example of a predicted ADMET profile for a class of benzimidazole derivatives, which would be analogous to the profile generated for 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-.
| ADMET Property | Description | Predicted Outcome for Benzimidazole Derivatives |
|---|---|---|
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High |
| Blood-Brain Barrier (BBB) Permeant | Prediction of whether the compound can cross the BBB to enter the central nervous system. | Variable (Often No) |
| CYP2D6 Inhibitor | Prediction of inhibition of a key drug-metabolizing enzyme. | No |
| AMES Toxicity | Prediction of mutagenic potential. | Non-mutagenic |
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | No violations (Good drug-likeness) |
Preclinical and in Vitro Biological Evaluation of 1h Benzimidazol 2 Amine, N 3 Methoxypropyl
In Vitro Efficacy Assessment of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" in Cell-Based Assays
Currently, there is a lack of publicly available data from in vitro cell-based assays specifically for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-". Such assays are fundamental in early-stage drug discovery to determine the cytotoxic or cytostatic effects of a compound against various cell lines, including cancer cells, or its activity against infectious agents in host-cell models.
For context, studies on other N-substituted 1H-benzimidazol-2-amine derivatives have demonstrated a range of biological activities. For instance, certain N-benzyl-1H-benzimidazol-2-amine derivatives have been evaluated for their in vitro activity against different Leishmania species. These studies typically involve determining the half-maximal inhibitory concentration (IC50) against both the promastigote and amastigote stages of the parasite. Similarly, other benzimidazole (B57391) derivatives have been synthesized and assessed for their potential as anticancer agents, with their efficacy being evaluated against various human cancer cell lines.
Without specific studies on "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-", it is not possible to provide a data table of its in vitro efficacy.
Selectivity and Specificity Profiling of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
There is no specific information available in the public domain regarding the selectivity and specificity profiling of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-". This stage of preclinical evaluation is critical to understanding a compound's therapeutic window and potential for off-target effects. Selectivity profiling typically involves screening the compound against a panel of related molecular targets, such as a kinase panel or a receptor panel, to determine its specificity.
For related benzimidazole compounds, selectivity is a key aspect of their development. For example, in the context of kinase inhibitors, a high degree of selectivity for the target kinase over other kinases is a desirable attribute to minimize potential side effects. The substitution pattern on the benzimidazole core and the nature of the side chains play a crucial role in determining this selectivity.
Development of Biological Assays for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
The development of specific biological assays is contingent on the identified biological activity and molecular target of a compound. As the specific biological activities of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" are not detailed in the available literature, there is no information on the development of bespoke assays for this compound.
Generally, the development of a biological assay for a novel compound would involve several steps, starting from the identification of a potential therapeutic target. Subsequently, an appropriate assay format (e.g., enzyme inhibition assay, receptor binding assay, or a cell-based functional assay) would be chosen and optimized. This process includes the selection of appropriate reagents, determination of optimal assay conditions (e.g., incubation time, temperature, and concentrations of components), and validation of the assay's performance characteristics, such as its sensitivity, specificity, and reproducibility.
Target Validation Studies for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. There are no published target validation studies specifically for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-".
For the broader class of benzimidazoles, a variety of molecular targets have been identified and validated. For example, tubulin is a well-established target for anthelmintic benzimidazoles. Other benzimidazole derivatives have been shown to target enzymes such as various kinases, topoisomerases, and arginase. The process of target validation for a new compound would typically involve techniques such as genetic manipulation (e.g., siRNA or CRISPR-Cas9 to knockdown the target), biochemical assays to demonstrate direct binding and inhibition, and cellular assays to show that the compound's effect is dependent on the presence and activity of the target.
Potential Applications of 1h Benzimidazol 2 Amine, N 3 Methoxypropyl As a Research Tool or Chemical Probe
Utility of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" in Exploring Novel Biological Pathways
There is currently no published research that details the use of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" to explore novel biological pathways. To establish its utility as a chemical probe, studies would be required to identify its specific molecular targets and characterize its effects on cellular processes. Without such foundational research, any discussion of its role in pathway exploration remains purely speculative.
"1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" as a Scaffold for Rational Drug Design (Preclinical Stage)
The benzimidazole (B57391) framework is a cornerstone in rational drug design, offering a versatile platform for the synthesis of new therapeutic agents. researchgate.netnih.gov The core structure's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive starting point for developing enzyme inhibitors and receptor modulators. researchgate.net
While numerous benzimidazole derivatives have advanced to preclinical and clinical stages, there is no specific preclinical data available for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-". The development of this compound as a scaffold would necessitate extensive structure-activity relationship (SAR) studies to understand how the N-(3-methoxypropyl) group influences target binding and pharmacokinetic properties. Such studies are crucial for optimizing the lead compound and are a standard part of the preclinical drug discovery process.
Use of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" in Developing Advanced Chemical Technologies
The application of benzimidazole derivatives is not limited to pharmacology; they have also been explored in the context of materials science and chemical technology. However, there are no specific reports on the use of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" in these areas. Potential applications could theoretically include its use as a ligand in coordination chemistry, a component in organic light-emitting diodes (OLEDs), or as a corrosion inhibitor, but these possibilities are yet to be investigated.
Future Directions and Challenges in Researching 1h Benzimidazol 2 Amine, N 3 Methoxypropyl
Unexplored Biological Interventions Potentially Modulated by "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" (Preclinical Perspective)
The broad bioactivity of the benzimidazole (B57391) class of compounds suggests numerous avenues for preclinical investigation into "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-". nih.gov Given that various benzimidazole derivatives have demonstrated significant effects in several therapeutic areas, it is plausible that this specific compound could modulate similar or novel biological pathways.
Key unexplored areas from a preclinical standpoint include its potential as an:
Anticancer Agent: Many benzimidazole derivatives are known to interfere with microtubule polymerization, a critical process in cell division, making them potent anticancer agents. mdpi.com Preclinical studies could investigate the effect of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" on various cancer cell lines, with a focus on its mechanism of action, such as tubulin inhibition or targeting other cancer-related enzymes like topoisomerases. mdpi.com
Antimicrobial Agent: The benzimidazole core is present in several antimicrobial drugs. nih.gov Research could explore the efficacy of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Antiviral Agent: Certain benzimidazole derivatives have shown promise as antiviral compounds. mdpi.com Preclinical models could be employed to assess the activity of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" against a range of viruses.
Anti-inflammatory Agent: The anti-inflammatory potential of benzimidazole compounds is another area of interest. arabjchem.org In vitro and in vivo models of inflammation could be used to determine if "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" can modulate inflammatory pathways.
Anthelmintic Agent: Benzimidazoles are widely used as anthelmintics in both human and veterinary medicine. nih.gov The potential of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" against various parasitic worms could be a valuable area of investigation. nih.gov
A hypothetical preclinical screening cascade for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" is presented in Table 1.
Table 1: Hypothetical Preclinical Screening Cascade for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
| Therapeutic Area | In Vitro Assays | In Vivo Models | Potential Molecular Targets |
|---|---|---|---|
| Oncology | Cytotoxicity assays (e.g., MTT, SRB) against a panel of cancer cell lines (e.g., breast, lung, colon). | Xenograft models in immunocompromised mice. | Tubulin, Topoisomerase I/II, Kinases. |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. | Murine models of bacterial or fungal infection. | Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis. |
| Virology | Viral replication assays for viruses such as influenza, HIV, or hepatitis C. | Animal models of viral infection. | Viral polymerases, Proteases. |
| Inflammation | Assays for inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells. | Carrageenan-induced paw edema model in rodents. | Cyclooxygenase (COX) enzymes, NF-κB signaling pathway. |
| Parasitology | Larvicidal and adulticidal assays against various helminths. | Murine models of parasitic infection (e.g., Trichinella spiralis). | Parasite-specific tubulin, Metabolic enzymes. |
Methodological Advancements for Studying "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-"
Advancements in analytical and biological research methodologies will be crucial for the comprehensive study of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-".
Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for the purification and characterization of the compound and its metabolites. nih.gov These techniques offer high sensitivity and selectivity, which are critical for pharmacokinetic and metabolism studies. nih.gov
High-Throughput Screening (HTS): HTS platforms can be utilized to rapidly screen "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" against large libraries of biological targets, helping to identify its primary mechanism of action and potential off-target effects.
In Silico Modeling: Computational approaches, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and interaction of the compound with various protein targets. nih.gov This can guide experimental work and help in the rational design of more potent derivatives.
Advanced Imaging Techniques: Techniques like confocal microscopy and fluorescence resonance energy transfer (FRET) can be used to visualize the subcellular localization of the compound and its interaction with target proteins in living cells.
Integration of "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" Research with Systems Biology Approaches
Systems biology offers a holistic approach to understanding the complex biological effects of a compound by integrating data from various "omics" technologies.
Genomics and Transcriptomics: Microarray and RNA-sequencing analyses can reveal changes in gene expression profiles in cells treated with "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-". This can provide insights into the cellular pathways modulated by the compound.
Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in the cellular proteome upon treatment, revealing the protein targets and downstream signaling pathways affected by the compound.
Metabolomics: By analyzing the changes in the cellular metabolome, researchers can understand the metabolic pathways perturbed by "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-", which can be particularly relevant for its potential anticancer and antimicrobial activities.
The integration of these multi-omics datasets can help construct comprehensive network models of the compound's mechanism of action, leading to a deeper understanding of its therapeutic potential and potential for adverse effects.
Addressing Research Gaps in "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" Understanding
The most significant research gap for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-" is the near-complete lack of published scientific data. To address this, a structured research program is necessary.
Key Research Gaps and Proposed Future Studies
| Research Gap | Proposed Future Studies |
| Lack of Synthesis and Characterization Data | Development and optimization of a robust synthetic route for "1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-". Full characterization of the compound using techniques like NMR, IR, and mass spectrometry. |
| No Preclinical Efficacy Data | Comprehensive in vitro and in vivo screening against a diverse range of diseases, as outlined in Table 1. |
| Unknown Mechanism of Action | Target identification studies using affinity chromatography, proteomics, and computational modeling. Validation of identified targets through biochemical and cellular assays. |
| No Pharmacokinetic and Toxicological Data | In vitro ADME (absorption, distribution, metabolism, and excretion) studies. In vivo pharmacokinetic studies in animal models. Preliminary toxicology assessments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
